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Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223 Get Quote

Technical Support Center: ATTO 700 Dye
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on preventing the photobleaching of ATTO 700
dye in their fluorescence imaging experiments.

Frequently Asked Questions (FAQs)
Q1: What is ATTO 700, and why is it considered photostable?

A1: ATTO 700 is a fluorescent dye belonging to the oxazine family, which is known for its high

photostability and brightness.[1][2] Its rigid molecular structure minimizes isomerization, leading

to consistent optical properties.[2] Oxazine dyes like ATTO 700 have a high oxidation potential,

which makes them less susceptible to degradation by molecular oxygen, a key factor in

photobleaching, when compared to other dye families like cyanines.

Q2: What are the main causes of ATTO 700 photobleaching?

A2: Photobleaching of ATTO 700, or any fluorophore, is primarily caused by the interaction of

the excited dye molecule with light and oxygen. This interaction can lead to the formation of

reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.

[3] Key contributing factors include high excitation light intensity, long exposure times, and the

presence of molecular oxygen.

Q3: How can I minimize photobleaching of ATTO 700 in my experiments?
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A3: Several strategies can be employed to reduce photobleaching:

Optimize Imaging Parameters: Use the lowest possible excitation laser power and the

shortest exposure time that still provides a sufficient signal-to-noise ratio.[4]

Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your

mounting medium for fixed cells or imaging buffer for live cells.

Minimize Oxygen: For fixed-cell imaging, enzymatic oxygen scavenging systems can be

effective.

Choose the Right Imaging System: Use sensitive detectors (e.g., sCMOS or EMCCD

cameras) that allow for lower excitation light levels.

Q4: Are there antifade reagents specifically recommended for ATTO 700?

A4: While not always tested specifically on ATTO 700, many commercial antifade reagents are

effective for far-red dyes. Popular choices for fixed-cell imaging include ProLong™ Gold and

VECTASHIELD®. For live-cell imaging, ProLong™ Live Antifade Reagent has been shown to

be effective for other ATTO dyes. The choice of reagent may require some optimization for your

specific experimental conditions.

Q5: Can the local chemical environment affect ATTO 700 photostability?

A5: Yes, the immediate chemical environment can influence the photostability of ATTO 700.

For instance, the presence of electron donors like guanine and tryptophan can quench the

fluorescence of ATTO 700.[1][5] It is also important to use a buffer with an optimal pH and ionic

strength for your sample and the dye.[3]
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Problem Possible Cause(s) Suggested Solution(s)

Rapid signal loss during initial

focusing or image acquisition.
Excitation light is too intense.

Reduce the laser power or use

a neutral density filter. Use a

more sensitive detector if

available.[4]

Exposure time is too long.

Decrease the camera

exposure time to the minimum

required for a clear signal.[4]

Inefficient antifade reagent.

Ensure the antifade reagent is

fresh and has been stored

correctly. Consider trying a

different type of antifade

reagent.

Fluorescence signal is initially

bright but fades quickly during

time-lapse imaging.

Cumulative phototoxicity and

photobleaching.

Increase the time interval

between acquisitions. Use an

antifade reagent specifically

designed for live-cell imaging.

Presence of reactive oxygen

species (ROS).

For live cells, consider using

an imaging medium with

antioxidants. For fixed cells,

use an antifade mounting

medium with an oxygen

scavenging system.

High background fluorescence

obscuring the signal.
Excess unbound dye.

Ensure thorough washing

steps after staining to remove

all unbound dye.[4]

Autofluorescence from the

sample or medium.

Use a phenol red-free imaging

medium. For fixed samples,

consider treating with a

background-reducing agent.

Low initial fluorescence signal. Suboptimal labeling.

Optimize the concentration of

the ATTO 700 conjugate and

the incubation time.
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Incorrect filter set.

Verify that the excitation and

emission filters are appropriate

for ATTO 700's spectral profile

(Excitation max: ~700 nm,

Emission max: ~719 nm).[6]

Quantitative Data
While direct quantitative data for ATTO 700 with various antifade reagents is limited in the

provided search results, the following table summarizes the photophysical properties of ATTO
700 and presents data on the photostability of a structurally similar ATTO dye (ATTO 647N)

with different antifade reagents as a reference.

Table 1: Photophysical Properties of ATTO 700

Property Value Reference

Excitation Maximum (λex) 700 nm [5]

Emission Maximum (λem) 719 nm [6]

Molar Extinction Coefficient (ε) 125,000 M⁻¹cm⁻¹ [5]

Fluorescence Quantum Yield

(Φ)
0.25

Fluorescence Lifetime (τ) 1.6 ns [5]

Table 2: Relative Photobleaching Lifetimes of ATTO 647N with Different Antifade Media

(Relative to PBS)
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Antifade Medium
Mean Bleaching Lifetime (Relative to
PBS)

VectaShield (VS) 1.3 ± 0.6

Ibidi Mounting Medium (Ibidi-MM) 2.3 ± 0.2

ROXS (AA/MV) 2.9 ± 0.5

ROXS (TX/TQ) 3.1 ± 0.5

(Data extrapolated from experiments with ATTO

647N)[7]

Experimental Protocols
Protocol 1: Immunofluorescence Staining of Fixed Cells
with ATTO 700 and ProLong™ Gold Antifade Mountant

Cell Seeding and Fixation:

Seed cells on sterile coverslips in a culture dish and allow them to adhere.

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization and Blocking:

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

Wash three times with PBS.

Block for 1 hour at room temperature in a blocking buffer (e.g., 1% BSA in PBS).

Antibody Staining:

Incubate with the primary antibody diluted in the blocking buffer for 1 hour at room

temperature or overnight at 4°C.
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Wash three times with PBS.

Incubate with the ATTO 700-conjugated secondary antibody diluted in the blocking buffer

for 1 hour at room temperature, protected from light.

Wash three times with PBS, with the final wash being for an extended period to ensure

removal of all unbound secondary antibody.

Mounting with ProLong™ Gold:

Carefully remove the coverslip from the washing buffer, and remove excess buffer by

gently touching the edge to a kimwipe.

Place a small drop of ProLong™ Gold Antifade Mountant onto a clean microscope slide.[8]

[9]

Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air

bubbles.

Allow the mountant to cure for 24 hours at room temperature in the dark before imaging.[8]

[9]

For long-term storage, seal the edges of the coverslip with nail polish.

Protocol 2: Live-Cell Imaging with ATTO 700 and
ProLong™ Live Antifade Reagent

Cell Seeding and Staining:

Seed cells in a glass-bottom imaging dish.

Stain the cells with your ATTO 700 conjugate according to your specific protocol. Ensure

to wash the cells thoroughly with pre-warmed imaging buffer to remove any unbound dye.

[4]
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Prepare the ProLong™ Live Antifade Reagent working solution by diluting the stock

solution 1:100 in your normal imaging medium (e.g., phenol red-free DMEM).[10]

Incubation:

Replace the medium in your imaging dish with the ProLong™ Live working solution.

Incubate the cells for at least 30 minutes at 37°C before imaging to allow the reagent to

take effect.[11]

Imaging:

Image your cells using optimized acquisition settings (lowest laser power, shortest

exposure time).

Keep the sample protected from light when not actively imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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